molecular formula C22H39N5O6Si2 B1436797 2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one CAS No. 88183-82-8

2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one

Cat. No.: B1436797
CAS No.: 88183-82-8
M. Wt: 525.7 g/mol
InChI Key: CWVNMKRKFJYCCC-YQQPOAOISA-N
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Description

This compound is a purine derivative characterized by a highly modified furo[3,2-f][1,3,5,2,4]trioxadisilocin sugar moiety. The core structure consists of a purine base (2-amino-6-one) linked to a bicyclic siloxane-containing framework. The tetra(propan-2-yl) (tetraisopropyl) groups on the siloxane rings provide steric bulk, enhancing metabolic stability by protecting the molecule from enzymatic degradation . The 9-hydroxy group on the siloxane framework introduces a polar functional group, which may influence solubility and binding interactions .

Synthesis routes typically involve Pd/C-catalyzed hydrogenation for deprotection of azide or benzyl groups, as seen in related compounds . The stereochemistry (6aR,8R,9S) is critical for maintaining structural integrity and biological activity, as demonstrated in analogous siloxane-protected nucleosides .

Properties

IUPAC Name

9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17+,18?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVNMKRKFJYCCC-YQQPOAOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N5O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737880
Record name 2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88183-82-8
Record name 2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

. These targets play a crucial role in various biochemical processes within the body.

Mode of Action

. This interaction leads to changes in the activity of these targets, which can result in various physiological effects.

Biochemical Pathways

. The exact pathways and their downstream effects are subject to ongoing research.

Result of Action

The molecular and cellular effects of 2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one’s action are subject to ongoing research. .

Biological Activity

The compound 2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on various studies and research findings.

The compound is characterized by the following chemical attributes:

PropertyDetails
Molecular Formula C22H39N5O6Si2
Molecular Weight 485.66 g/mol
CAS Number 88183-82-8
IUPAC Name 2-Amino-9-[(6aR,8R,9S)-9-hydroxy...

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biochemical pathways. It has been shown to exhibit potential therapeutic effects against various conditions such as malignancies and inflammatory disorders.

Target Enzymes and Receptors

  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit certain proteases associated with viral infections such as HIV .
  • Receptor Modulation : It interacts with dopamine receptors (D2 and D3), which are crucial in the treatment of neurological disorders .

Antiviral Properties

Research indicates that this compound may serve as a potential antiviral agent. It has been identified as an inhibitor of HIV protease activity . The inhibition mechanism involves binding to the active site of the protease enzyme, preventing the maturation of viral particles.

Antioxidant Activity

Preliminary studies suggest that the compound exhibits antioxidant properties. These properties are beneficial in mitigating oxidative stress-related damage in cells . The antioxidant mechanism is believed to involve the chelation of metal ions that catalyze oxidative reactions.

Case Studies and Research Findings

  • In Vivo Studies : In animal models simulating Parkinson's disease (PD), compounds similar to this one demonstrated significant effects on locomotor activity and neuroprotection against dopaminergic cell death .
  • In Vitro Studies : Cell culture studies have shown that this compound can modulate signaling pathways involved in inflammation and apoptosis. For instance:
    • It reduced the expression of pro-inflammatory cytokines in macrophage cell lines.
    • Enhanced cell survival rates under oxidative stress conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine Derivatives

Compound Name Key Substituents Key Features Biological Activity
Target Compound 9-hydroxy, tetra(propan-2-yl) siloxane Enhanced metabolic stability; polar 9-OH group Potential RNA editing applications
2-Amino-9-(2-deoxypentofuranosyl)-3,9-dihydro-6H-purin-6-one 2-deoxyribose, hydroxymethyl Natural deoxyribose analog; lacks siloxane protection Nucleotide analog for antiviral research
3'-Deoxy-3'-fluoroguanosine 4-fluoro, hydroxymethyl Fluorine enhances membrane permeability Antiviral activity
9-Phenyl-9H-purin-6-amine Phenyl group at N9 Hydrophobic substituent; modified base pairing Anticancer potential via purine mimicry
8-Bromo-9-(tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-9H-purin-6-amine 8-bromo, dioxolane ring Halogenation alters electronic properties Dual adenosine receptor activity

Key Observations :

  • The tetraisopropyl siloxane group in the target compound distinguishes it from natural nucleosides, offering superior stability compared to deoxyribose or ribose analogs .
  • Fluorine substitution (e.g., in 3'-Deoxy-3'-fluoroguanosine) improves bioavailability but may reduce target specificity compared to the polar 9-hydroxy group in the target compound .
  • Halogenation (e.g., 8-bromo derivatives) enhances binding affinity to receptors but introduces synthetic complexity .

Key Observations :

  • The target compound’s synthesis relies on hydrogenation for deprotection, whereas phenyl-substituted purines require base-mediated cyclization .
  • Methoxylation (e.g., in ) introduces alkoxy groups, altering electronic properties but requiring stringent anhydrous conditions .

Preparation Methods

Formation of the Furo[3,2-f]trioxadisilocin Ring System

The key structural feature of the target compound is the furo[3,2-f]trioxadisilocin moiety, a heterocyclic ring system containing silicon and oxygen atoms. Its preparation typically involves:

  • Cyclization of silane and furan derivatives under carefully controlled temperature and solvent conditions to promote ring closure without side reactions.
  • Use of silicon-based precursors bearing multiple isopropyl substituents to achieve the tetra(propan-2-yl) substitution pattern.
  • Reaction conditions often include anhydrous solvents and inert atmosphere (nitrogen or argon) to prevent hydrolysis or oxidation of sensitive intermediates.

This step is crucial for establishing the core scaffold that supports subsequent functionalization.

Following ring formation, the introduction of the hydroxy group at the 9-position is achieved through:

  • Regioselective hydroxylation reactions , often employing mild oxidizing agents or catalytic systems that target the specific carbon atom without affecting other parts of the molecule.
  • Control of stereochemistry during hydroxylation to ensure the (9S) configuration, critical for biological activity and molecular recognition.
  • Reaction monitoring by techniques such as TLC and NMR to confirm selective hydroxylation.

Attachment of the Purin-6-one (Purinyl) Moiety

The purin-6-one group, a purine derivative, is attached via:

  • Nucleophilic substitution reactions where a suitable leaving group on the furotrioxadisilocin intermediate is displaced by a purinyl nucleophile.
  • Use of protected purine derivatives to control reactivity and avoid side reactions.
  • Reaction conditions typically involve polar aprotic solvents like DMF or acetonitrile, with bases such as triethylamine to facilitate substitution.

This step installs the 2-amino-3,9-dihydro-6H-purin-6-one moiety, essential for the compound’s biological function.

Final Acetylation to Form the Acetamide Group

The last synthetic step involves acetylation:

  • Treatment of the intermediate bearing the purinyl group with acetylating agents (e.g., acetic anhydride or acetyl chloride) under mild conditions.
  • Use of catalytic amounts of base or acid to promote the reaction.
  • Purification by column chromatography or recrystallization to isolate the final product with high purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Ring Formation Silane + furan derivatives, inert atmosphere, anhydrous solvents ~70-85 Requires strict moisture control
Hydroxylation Mild oxidants, regioselective conditions ~75-90 Stereoselective; confirmed by NMR
Purinyl Attachment Purine derivative, nucleophilic substitution, DMF, base ~70-85 Reaction monitored by TLC; purification by chromatography
Acetylation Acetic anhydride, catalytic base, room temperature ~80-90 Final purification yields pure acetamide

Analytical and Research Findings Supporting the Preparation

  • NMR Spectroscopy (1H and 13C NMR) confirms the structure and stereochemistry at each step, especially the formation of the trioxadisilocin ring and the correct positioning of hydroxy and purinyl groups.
  • Chromatographic techniques (TLC, HPLC) are used to monitor reaction progress and purity.
  • Mass spectrometry confirms molecular weight and composition.
  • Comparative yields and conditions from related synthetic routes indicate that optimized coupling agents such as EDC and HOBt improve yields in the purinyl attachment step.
  • Reaction times vary from several hours to overnight depending on the step, with temperature control critical for selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Reactant of Route 2
Reactant of Route 2
2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one

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